Sodium cholate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

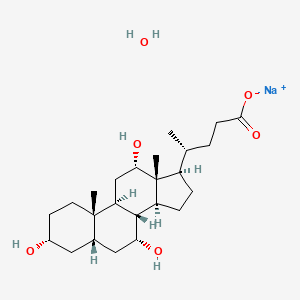

Sodium cholate is a bile salt derived from cholic acid, a primary bile acid synthesized in the liver from cholesterol. It is an anionic detergent widely used in biochemical research for its ability to solubilize proteins and permeabilize membranes. Sodium cholate is known for its role in the emulsification and absorption of lipids in the digestive system .

準備方法

Synthetic Routes and Reaction Conditions: Sodium cholate can be synthesized through the saponification of cholic acid. The process involves the reaction of cholic acid with sodium hydroxide, resulting in the formation of sodium cholate and water. The reaction is typically carried out under controlled temperature and pH conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of sodium cholate often involves the extraction of cholic acid from bovine or ovine bile. The bile is collected, and cholic acid is isolated through a series of filtration, precipitation, and purification steps. The isolated cholic acid is then reacted with sodium hydroxide to produce sodium cholate .

化学反応の分析

Micelle Formation and Aggregation Dynamics

Sodium cholate hydrate undergoes stepwise aggregation in aqueous solutions, forming primary and secondary micelles. This process is critical for its role as a solubilizing agent.

| Parameter | Value/Observation | Source |

|---|---|---|

| Primary critical micelle concentration (cmc) | ~14 mM (pH 12) | |

| Secondary cmc | ~50–60 mM | |

| Aggregation number | 2–3 monomers per primary micelle |

-

Mechanism :

-

Below 7 mM, monomers dominate. At ~14 mM, primary micelles form, characterized by hydrophobic interactions between steroid nuclei .

-

Secondary aggregation (>50 mM) involves hydrogen bonding between hydroxyl groups of adjacent micelles, altering micelle morphology .

-

Chiral recognition occurs in micelles, enabling enantiomer separation (e.g., R/S-BNDHP resolution via differential chemical shifts in <sup>31</sup>P NMR) .

-

Thermal Decomposition and Phase Transitions

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal multistep decomposition:

-

Key Findings :

Chemical Incompatibilities and Reactivity

This compound reacts under specific conditions:

Host-Guest Complexation

Sodium cholate forms stable complexes with macrocycles like 18-crown-6 via cation-π and hydrogen-bonding interactions:

| Complex | Binding Site | Stability Constant (K) | Application |

|---|---|---|---|

| 18-crown-6·NaCh | Na<sup>+</sup> ion | 10<sup>3</sup>–10<sup>4</sup> M<sup>−1</sup> | Chiral nematic phase induction . |

-

Mechanism :

Role in Biochemical Systems

科学的研究の応用

コレートナトリウムは、科学研究において幅広い用途があります。

化学: 疎水性化合物の可溶化剤として、およびミセルやナノディスクの調製に使用されます.

生物学: 膜タンパク質の研究、およびタンパク質の抽出と精製に使用されます.

作用機序

コレートナトリウムは、主に両親媒性性質によって効果を発揮し、疎水性分子と親水性分子の両方に相互作用できます。脂質とタンパク質を可溶化するミセルを形成します。 生物系では、コレートナトリウムはAKT経路などのシグナル伝達経路を活性化し、低濃度では細胞増殖を促進し、高濃度ではアポトーシスを誘導します . また、ファルネソイドX受容体(FXR)と相互作用して、胆汁酸の合成と恒常性を調節します .

類似化合物:

デオキシコレートナトリウム: 可溶化特性が類似していますが、細胞膜を破壊する能力がより強力な別の胆汁酸.

トリトンX-100: 類似の目的で使用される非イオン性界面活性剤ですが、化学構造と非変性特性が異なります.

Tween-20: タンパク質可溶化と膜研究に使用される非イオン性界面活性剤.

独自性: コレートナトリウムは、可溶化効率と非変性特性のバランスが優れているため、繊細な生化学的用途に適しています。 ミセルを形成し、疎水性分子と親水性分子の両方と相互作用する能力は、他の界面活性剤とは異なります .

結論として、コレートナトリウムは、さまざまな科学分野で重要な用途を持つ汎用性の高い化合物です。そのユニークな特性と作用機序により、研究と産業において貴重なツールとなっています。

類似化合物との比較

Sodium deoxycholate: Another bile salt with similar solubilizing properties but more potent in disrupting cell membranes.

Triton X-100: A non-ionic detergent used for similar purposes but differs in its chemical structure and non-denaturing properties.

Tween-20: A non-ionic surfactant used in protein solubilization and membrane studies.

Uniqueness: Sodium cholate is unique due to its balance between solubilizing efficiency and non-denaturing properties, making it suitable for delicate biochemical applications. Its ability to form micelles and interact with both hydrophobic and hydrophilic molecules sets it apart from other detergents .

生物活性

Sodium cholate hydrate, a bile salt derivative, is widely recognized for its significant role in biochemical research and applications. It is primarily used as a non-denaturing detergent in the extraction and purification of proteins, particularly membrane proteins. This article explores the biological activity of this compound, its applications in various studies, and relevant case studies that highlight its importance in biological systems.

- Molecular Formula : C24H41NaO6

- Molecular Weight : 442.57 g/mol

- Appearance : White powder

- pH Range : 5-8

- Purity : ≥ 99% (biotechnology grade)

Applications in Biochemistry

This compound is utilized in a variety of biochemical applications due to its unique properties:

- Protein Solubilization : It aids in solubilizing membrane proteins, allowing for their study and manipulation.

- Liposome Preparation : It is involved in the formation of liposomes, which are crucial for drug delivery systems.

- Western Blotting : Commonly used to detect specific proteins in a sample.

- DNA and RNA Purification : Facilitates the extraction of nucleic acids from biological samples.

Sodium cholate functions by disrupting lipid bilayers, which leads to the solubilization of membrane proteins. This mechanism is essential for studying protein interactions and functions within cellular membranes.

1. Study on Liposome Formation

A study investigated the effects of sodium cholate on the deformation ability of elastic liposomes. The results indicated that sodium cholate significantly enhances the flexibility and stability of liposomal structures, making them more effective for drug delivery applications .

2. Impact on Serum Lipoproteins

Research published in the Journal of the Science of Food and Agriculture demonstrated that sodium cholate influences serum lipoprotein levels in rats fed high cholesterol diets. The study found that it altered the apolipoprotein A1/B ratio, suggesting potential implications for cardiovascular health .

3. Micellar Electrokinetic Chromatography

Another investigation focused on using sodium cholate in micellar electrokinetic chromatography to separate specific phytochemicals. The findings showed that sodium cholate effectively enhanced the separation efficiency, indicating its utility in analytical chemistry .

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Protein Solubilization | Disrupts lipid bilayers to extract membrane proteins for analysis |

| Liposome Formation | Enhances flexibility and stability of liposomal structures |

| Western Blotting | Aids in protein detection through immunoblotting techniques |

| Nucleic Acid Purification | Facilitates extraction processes for DNA and RNA from biological samples |

| Lipid Nanodiscs | Provides a native-like environment for studying membrane proteins |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Toxicological Studies : Research has shown that sodium cholate can exhibit cytotoxic effects at high concentrations, particularly affecting liver cells .

- Micelle Formation : Sodium cholate forms mixed micelles with phospholipids, enhancing drug solubility and bioavailability .

- Bile Salt Hydrolase Activity : It has been implicated in modulating bile salt hydrolase activity among gut microbiota, influencing gut health and metabolism .

特性

IUPAC Name |

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVVIYFKOVLQHL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NaO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。